molecular formula C23H21NO2 B2862095 N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide CAS No. 620590-34-3

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide

Cat. No.: B2862095
CAS No.: 620590-34-3
M. Wt: 343.426
InChI Key: QCWVPKPBUDXYJW-UHFFFAOYSA-N
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Description

N-Ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide is a naphthofuran-derived acetamide compound characterized by a fused naphtho[2,1-b]furan core linked to an acetamide group. The molecule features two distinct substituents: an ethyl group and a meta-tolyl (m-tolyl) group attached to the nitrogen atom of the acetamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in antibacterial and anti-inflammatory research .

Properties

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-3-24(19-9-6-7-16(2)13-19)22(25)14-18-15-26-21-12-11-17-8-4-5-10-20(17)23(18)21/h4-13,15H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWVPKPBUDXYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CC2=COC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the naphthofuran core: This can be achieved through cyclization reactions involving naphthalene derivatives and suitable reagents.

    Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides under basic conditions.

    Attachment of the tolyl group: This can be done through acylation reactions using tolyl chloride and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(naphtho[2,1-b]furan-1-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthofuran Acetamide Derivatives

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Functional Groups
Target Compound R1 = Ethyl, R2 = m-Tolyl C23H21NO2 343.42 g/mol Naphthofuran, Acetamide
2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide R1 = Thiazol-2-yl C17H12N2O2S 308.36 g/mol Thiazole, Acetamide
N-(2-{[(2Z)-2-Benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide R1 = Benzylidenehydrazinyl, R2 = NO2 C22H16N4O5 416.39 g/mol Nitro, Hydrazine, Benzaldehyde
2-{[4-(Naphthalen-1-yloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-phenylacetamide R1 = Triazole-Phenyl C21H18N4O2 358.39 g/mol Triazole, Naphthoxy-methyl
N-Benzyl-N-(furan-2-ylmethyl)acetamide R1 = Benzyl, R2 = Furan-2-ylmethyl C15H15NO2 241.29 g/mol Furan, Benzyl

Key Observations :

  • Electron-Withdrawing Groups : Derivatives with nitro groups (e.g., ) exhibit enhanced antibacterial activity due to increased electrophilicity, facilitating interactions with bacterial enzymes.
  • Heterocyclic Substituents : Thiazole () and triazole () moieties improve metabolic stability and binding affinity to biological targets.
  • Steric Effects : Bulky substituents like m-tolyl in the target compound may enhance selectivity by reducing off-target interactions .

Key Observations :

  • Efficiency : Copper-catalyzed click chemistry () and green acylation methods () achieve higher yields (>75%) under mild conditions compared to traditional reflux methods ().
  • Challenges : The target compound’s synthesis may require tailored conditions due to steric hindrance from the ethyl and m-tolyl groups.

Key Observations :

  • Antibacterial Potency : Nitro-substituted naphthofurans () and oxadiazoles () show superior activity, likely due to nitro group interactions with bacterial DNA gyrase.

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